molecular formula C8H17NO7 B12716148 N-Acetyl-beta-D-mannosamine

N-Acetyl-beta-D-mannosamine

Cat. No.: B12716148
M. Wt: 239.22 g/mol
InChI Key: VVQPUTSNIMAJPT-UHFFFAOYSA-N
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Description

N-Acetyl-beta-D-mannosamine is a hexosamine monosaccharide, a naturally occurring compound that plays a crucial role in the biosynthesis of sialic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods to synthesize N-Acetyl-beta-D-mannosamine:

Industrial Production Methods

This compound is manufactured in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The industrial process typically involves the conversion of N-acetylglucosamine to this compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-beta-D-mannosamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various bases and acids for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-acetylneuraminic acid and other sialic acids .

Mechanism of Action

N-Acetyl-beta-D-mannosamine exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The initiation of sialic acid biosynthesis occurs in the cytoplasm, where UDP-GlcNAc is converted into this compound by UDP-GlcNAc 2-epimerase. This compound is then phosphorylated by this compound kinase. The resulting sialic acid is used to sialylate glycans on nascent glycoproteins and glycolipids in the Golgi apparatus .

Comparison with Similar Compounds

N-Acetyl-beta-D-mannosamine is unique in its role as the first committed biological precursor of sialic acids. Similar compounds include:

This compound stands out due to its specific role in the biosynthesis of sialic acids, which are essential for various biological processes.

Properties

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrate

InChI

InChI=1S/C8H15NO6.H2O/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14;/h4-8,10,12-14H,2H2,1H3,(H,9,11);1H2

InChI Key

VVQPUTSNIMAJPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O.O

Origin of Product

United States

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